Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used as an intermediate in the synthesis of Ticagrelor It’s also used in Ticagrelor impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ticagrelor and its related formulations.
Methods of Application or Experimental Procedures: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO 2” in water and acetonitrile mixture.
Specific Scientific Field: Pharmaceutical Regulatory Affairs
Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA. ANDA is a written request to the U.S. Food and Drug Administration (FDA) to manufacture and market a generic drug in the United States.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the ANDA filing and the toxicity study. Typically, these would involve laboratory testing and data analysis to demonstrate that the generic drug is bioequivalent to the brand name drug.
Results or Outcomes: The results or outcomes of this application would be the successful filing of an ANDA with the FDA and the completion of a toxicity study for the respective drug formulation.
Specific Scientific Field: Intellectual Property Law
Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is mentioned in patents related to the synthesis of Ticagrelor.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the patent filing. Typically, these would involve laboratory testing and data analysis to demonstrate the novelty and utility of the patented process.
Results or Outcomes: The results or outcomes of this application would be the successful filing and granting of a patent related to the synthesis of Ticagrelor.
Specific Scientific Field: Industrial Safety and Chemical Engineering
Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in safety analysis during the manufacturing of active pharmaceutical ingredients and their intermediates.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the safety analysis.
Results or Outcomes: The results or outcomes of this application would be the establishment of safe chemical processes for manufacturing of active pharmaceutical ingredients and their intermediates.
Specific Scientific Field: Organic Chemistry
Summary of the Application: “2-(Propylthio)pyrimidine-4,6-diol” is used in nitration reaction.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use case would depend on the specific requirements of the nitration reaction.
Results or Outcomes: The results or outcomes of this application would be the successful completion of a nitration reaction with high efficiency and safety.
2-(Propylthio)pyrimidine-4,6-diol is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring with hydroxyl groups at the 4 and 6 positions and a propylthio group at the 2 position. Its molecular formula is , and it exhibits a unique structure that contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including antiplatelet agents like ticagrelor .
The chemical reactivity of 2-(Propylthio)pyrimidine-4,6-diol includes:
2-(Propylthio)pyrimidine-4,6-diol exhibits significant biological activities, particularly as an antiplatelet agent. Its derivatives have been studied for their ability to inhibit platelet aggregation, making them valuable in cardiovascular therapies. Research indicates that modifications to the structure can enhance its efficacy and selectivity against specific biological targets .
The synthesis of 2-(Propylthio)pyrimidine-4,6-diol can be achieved through several methods:
The primary applications of 2-(Propylthio)pyrimidine-4,6-diol include:
Interaction studies involving 2-(Propylthio)pyrimidine-4,6-diol have focused on its binding affinity with various biological targets. For instance:
Several compounds share structural similarities with 2-(Propylthio)pyrimidine-4,6-diol, including:
The uniqueness of 2-(Propylthio)pyrimidine-4,6-diol lies in its specific combination of functional groups that confer distinct biological activities compared to its analogs. Its balance between hydrophilicity (due to hydroxyl groups) and lipophilicity (from the propylthio group) makes it particularly interesting for drug development.
The most industrially scalable method involves reacting 4,6-dihydroxy-2-mercaptopyrimidine with 1-bromopropane under alkaline conditions:
Reaction Scheme
$$ \text{C}4\text{H}4\text{N}2\text{O}2\text{S} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{NaOH, H}2\text{O/MeOH}} \text{C}7\text{H}{10}\text{N}2\text{O}_2\text{S} + \text{HBr} $$
Optimized Conditions
Parameter | Value |
---|---|
Temperature | 40–45°C |
Reaction Time | 3–5 hours |
Solvent System | Water:Methanol (2:1) |
Yield | 86–87% |
This method avoids heavy metal catalysts, addressing environmental concerns in earlier routes.
Alternative synthetic routes involve: